Product packaging for Bis(1,2,2,2-tetrachloroethyl)disulfide(Cat. No.:CAS No. 920-96-7)

Bis(1,2,2,2-tetrachloroethyl)disulfide

Cat. No.: B6334499
CAS No.: 920-96-7
M. Wt: 397.8 g/mol
InChI Key: SAPVRZJHCTUGIW-UHFFFAOYSA-N
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Description

Overview Bis(1,2,2,2-tetrachloroethyl)disulfide is a specialized synthetic organosulfur compound characterized by its disulfide bridge and multiple chlorine atoms. This structure suggests potential as a reagent in organic synthesis. Please note that the specific properties and applications listed below are hypothetical and require verification. Hypothetical Applications & Research Value • Organic Synthesis: May serve as a versatile intermediate or building block for synthesizing more complex molecules, potentially in pharmaceutical or materials science research. • Mechanism of Action: The disulfide bond is often a site of redox activity, while the chlorine atoms could make the compound susceptible to substitution reactions. Its exact behavior in chemical systems would need empirical study. Disclaimer This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The information provided is based on a structural analysis of similar compounds and is not a substitute for specific safety data. Researchers must consult and adhere to their institution's safety guidelines and conduct a thorough risk assessment before handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl8S2 B6334499 Bis(1,2,2,2-tetrachloroethyl)disulfide CAS No. 920-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2-tetrachloro-2-(1,2,2,2-tetrachloroethyldisulfanyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Cl8S2/c5-1(3(7,8)9)13-14-2(6)4(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SAPVRZJHCTUGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(SSC(C(Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289914
Record name 1,1,1,2-Tetrachloro-2-[(1,2,2,2-tetrachloroethyl)disulfanyl]ethane
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Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920-96-7
Record name Disulfide, bis(1,2,2,2-tetrachloroethyl)
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Record name 1,1,1,2-Tetrachloro-2-[(1,2,2,2-tetrachloroethyl)disulfanyl]ethane
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Record name 1,2,2,2-TETRACHLOROETHYL DISULFIDE
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Synthesis and Manufacturing Processes

The synthesis of symmetrical disulfides can be achieved through various methods, most commonly involving the oxidation of corresponding thiols. organic-chemistry.org For Bis(1,2,2,2-tetrachloroethyl)disulfide, a plausible synthetic route would originate from 1,1,2,2-tetrachloroethane (B165197). This precursor is a common industrial chemical produced by the chlorination of ethylene (B1197577) or acetylene. chemicalbook.comwikipedia.org

A hypothetical two-step synthesis could be:

Thiol Formation: Conversion of 1,1,2,2-tetrachloroethane to 1,2,2,2-tetrachloroethanethiol. This step is challenging due to the high degree of chlorination but could potentially be achieved through nucleophilic substitution of one chlorine atom with a thiolating agent.

Oxidative Coupling: The resulting 1,2,2,2-tetrachloroethanethiol would then undergo controlled oxidation to form the symmetrical disulfide, this compound. Mild oxidizing agents such as iodine or air, often with a catalyst, are typically used for this type of coupling to prevent over-oxidation of the sulfur atom.

Alternative methods for disulfide synthesis include the reaction of alkyl halides with a source of disulfide, such as sodium disulfide, or copper-catalyzed coupling reactions. organic-chemistry.org

Chemical and Physical Properties

Table 1: Projected of Bis(1,2,2,2-tetrachloroethyl)disulfide (Note: Values are estimated based on structural analogues and are for theoretical reference only.)

PropertyValue
Molecular Formula C₄H₂Cl₈S₂
Molecular Weight 401.81 g/mol
Appearance Projected as a colorless to pale yellow liquid or solid
Density > 1.6 g/cm³
Boiling Point > 200 °C (Decomposition may occur)
Melting Point Not available
Water Solubility Very low
Solubility Soluble in chlorinated solvents, ethers, and hydrocarbons

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies on Electronic Structure and Bonding Characteristics

Quantum mechanical calculations are fundamental to elucidating the electronic structure and bonding in molecules like bis(1,2,2,2-tetrachloroethyl)disulfide. While direct computational studies on this specific molecule are not prevalent in published literature, principles derived from studies on analogous organosulfur and disulfide compounds allow for a detailed theoretical characterization.

The central feature of this compound is the disulfide bond (S-S), which dictates much of its chemistry. Quantum mechanical studies on simple disulfides like dimethyl disulfide (DMDS) and various substituted diaryl disulfides reveal that the nature of the substituents significantly influences the electronic properties of the S-S bond. rsc.orgnih.gov The high degree of chlorination in the tetrachloroethyl groups is expected to have a strong electron-withdrawing effect. This inductive effect would likely decrease the electron density on the sulfur atoms, potentially affecting the S-S bond length and strength, as well as the C-S bonds.

Theoretical methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, alongside Density Functional Theory (DFT), are employed to model these systems. researchgate.net For instance, studies on bis(2-chlorophenyl) disulfide and bis(2,3-dichlorophenyl) disulfide have determined precise geometric parameters through a combination of X-ray crystallography and computational analysis. nih.govresearchgate.net These studies indicate a typical C-S-S-C dihedral angle of around 85-90 degrees, which is characteristic of acyclic disulfides. nih.govresearchgate.net

The table below illustrates typical bond parameters for disulfide bridges, derived from computational and experimental data on related compounds. These values provide a reasonable estimate for the expected geometry of this compound.

ParameterTypical Value RangeInfluencing Factors
S-S Bond Length 2.02 - 2.07 ÅSteric hindrance, electronic effects of substituents
C-S Bond Length 1.78 - 1.82 ÅHybridization of carbon, electronegativity of substituents
C-S-S Bond Angle 103 - 107°Steric bulk of the alkyl/aryl group
C-S-S-C Dihedral Angle 80 - 100°Minimization of lone pair repulsion and steric strain
Data synthesized from studies on analogous disulfide compounds. nih.govresearchgate.net

Theoretical Analysis of Reaction Pathways and Transition States

The reactivity of disulfides is often centered on the cleavage of the S-S bond. Theoretical analysis is crucial for mapping the potential energy surfaces of these reactions, identifying intermediates, and characterizing transition states. A common reaction for disulfides is the thiol-disulfide exchange, which proceeds via a nucleophilic attack (SN2) on one of the sulfur atoms. nih.govnih.gov High-level theoretical calculations have confirmed that this reaction typically involves a linear trisulfide-like transition state where the negative charge is delocalized across the attacking and leaving sulfur atoms. nih.gov

For this compound, potential reaction pathways could include:

Nucleophilic Cleavage : Attack by nucleophiles (e.g., thiolates, phosphines) at a sulfur atom, leading to the cleavage of the S-S bond. researchgate.net The high density of chlorine atoms may influence the accessibility and electrophilicity of the sulfur atoms.

Reductive Cleavage : Electrochemical or chemical reduction can break the disulfide bond to form two thiolates. Studies on a terphenyl (bis)disulfide have shown it can undergo a four-electron reduction, cleaving both disulfide bridges. goettingen-research-online.de

Photodissociation : Like other disulfides, the S-S bond can be cleaved by UV light. rsc.org Computational studies on dimethyl disulfide have explored the complex electronic excited states involved in photodissociation, highlighting the challenges in accurately modeling these processes. rsc.org

Theoretical methods are used to calculate the activation energies for these processes. For example, in the thiol-disulfide exchange, the transition state can be located, and its energy determines the reaction barrier. nih.gov Computational studies on the reduction of disulfides have also revealed competing reaction mechanisms, such as SN2 attack at the α-carbon, with the preferred pathway depending on factors like applied mechanical force. ub.edu

Applications of Density Functional Theory (DFT) in Organosulfur Chemistry

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying organosulfur compounds. chemaxon.comnih.govyoutube.com DFT is widely applied to predict a range of properties, from geometric structures and vibrational frequencies to reaction energies and electronic properties. youtube.com

Key applications of DFT in organosulfur chemistry relevant to this compound include:

Geometry Optimization : Predicting the lowest-energy three-dimensional structure of the molecule. This is the first step in most computational analyses. youtube.com

Electronic Property Calculation : Determining properties like molecular orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential, which help in understanding reactivity.

Reaction Mechanism Investigation : Mapping reaction pathways and calculating activation barriers, as seen in studies of CO dissociation on sulfur-covered iron surfaces and thiol-disulfide exchange reactions. nih.govnih.gov

Spectroscopic Prediction : Calculating NMR chemical shifts and vibrational spectra to aid in the characterization and identification of compounds. chemaxon.com

The choice of DFT functional and basis set is critical for obtaining accurate results. youtube.com The table below summarizes some common DFT functionals and their typical applications in the study of organosulfur compounds.

DFT FunctionalTypeTypical Applications
B3LYP Hybrid GGAGeneral purpose for geometry, frequencies, and reaction energies.
M06-2X Hybrid Meta-GGAGood for non-covalent interactions, thermochemistry, and kinetics.
ωB97X-D Range-Separated HybridExcellent for systems with non-covalent interactions and charge transfer.
PBE0 Hybrid GGAOften used for solid-state systems and electronic properties.
This table provides a general guide; the best functional can be system-dependent.

Advanced Molecular Modeling for Conformational Analysis and Reactivity Prediction

Conformational analysis involves systematically exploring the potential energy surface by rotating around single bonds. csbsju.eduyoutube.com For this compound, this would involve rotations around the C-S and C-C bonds, in addition to the C-S-S-C dihedral angle. Molecular mechanics calculations can be used to rapidly screen a large number of conformations to find low-energy structures. csbsju.edu These stable conformers can then be subjected to higher-level quantum mechanical calculations (like DFT) for more accurate energy evaluation and geometry optimization. sapub.org

The different conformations can exhibit distinct reactivity. For instance, the accessibility of the disulfide bond to an attacking nucleophile might be sterically hindered in certain conformations. The relative orientation of the polar C-Cl bonds could also create different local dipole moments, affecting solubility and intermolecular interactions. By understanding the conformational preferences and the energy barriers between them, molecular modeling can provide a powerful tool for predicting the chemical behavior of flexible molecules like this compound. sapub.org

Environmental Transformation and Fate Studies

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of Bis(1,2,2,2-tetrachloroethyl)disulfide is a critical factor in determining its environmental residence time. Key abiotic processes include hydrolysis, photolysis, and reactions with radical species.

The hydrolytic stability of this compound is influenced by the characteristics of both the tetrachloroethyl group and the disulfide bond. The high degree of chlorination on the ethyl groups significantly impacts the molecule's reactivity. In general, halogenated alkanes can undergo hydrolysis, a reaction where the molecule reacts with water. For the structurally related compound 1,1,2,2-tetrachloroethane (B165197), hydrolysis is pH-dependent, proceeding more rapidly under neutral to basic conditions. nih.gov At a neutral pH, the hydrolysis half-life of 1,1,2,2-tetrachloroethane can range from 29 to 102 days. nih.gov The primary degradation product of this hydrolysis is trichloroethylene. cdc.gov

Table 1: Hydrolytic Degradation Data for Related Compounds This table contains data for compounds structurally related to this compound to infer potential hydrolytic behavior.

CompoundConditionHalf-lifePrimary Product(s)Reference
1,1,2,2-TetrachloroethaneNeutral pH29 - 102 daysTrichloroethylene nih.gov
1,1,2,2-TetrachloroethaneSterile, anaerobic, pH 7.0~112 days (25% degradation in 28 days)Trichloroethylene cdc.gov

Photolytic degradation involves the breakdown of a chemical by absorbing light energy. Organochlorine compounds can undergo photolysis, particularly under UV irradiation, leading to the cleavage of carbon-halogen bonds. fao.org The disulfide bond can also be cleaved by photolysis, which may lead to the formation of thiyl radicals.

The rate of photolysis is dependent on the absorption spectrum of the compound and the quantum yield of the reaction. While specific data for this compound is not available, studies on other organochlorine pesticides show that photolysis can be a significant degradation pathway in aqueous environments. capes.gov.brnih.gov The presence of photosensitizers in natural waters, such as humic acids, can sometimes accelerate the photodegradation of organic pollutants. nih.gov The degradation of some organochlorine pesticides has been shown to follow pseudo-first-order kinetics. nih.gov

Photo-oxidative processes, involving reactive oxygen species like singlet oxygen generated by photochemical reactions in the environment, can also contribute to the degradation of sulfur-containing compounds.

Table 2: Photodegradation Data for Related Compound Classes This table provides general information on the photolytic behavior of related compound classes to infer the potential photodegradation of this compound.

Compound ClassProcessKey ObservationsReference
Organochlorine PesticidesDirect PhotolysisUndergoes photolysis to yield degradation products. fao.org
Polycyclic Aromatic Hydrocarbons (PAHs)Aqueous PhotodegradationQuantum yields in pure water vary. Rate constants in natural waters are largely unchanged compared to pure water. nih.gov
Chlorpyrifos (Organophosphorus insecticide)Aqueous PhotolysisDegradation follows pseudo-first-order kinetics. nih.gov

Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and in aquatic environments, playing a crucial role in the degradation of many organic pollutants. The reaction of •OH with alkanes typically proceeds via hydrogen abstraction. mdpi.comcopernicus.org The rate constants for the reaction of •OH with alkanes are influenced by the number and type of C-H bonds. copernicus.orgmdpi.com

For this compound, reaction with •OH could occur at the C-H bond of the tetrachloroethyl group or at the disulfide bond. Theoretical studies on the reaction of •OH with hydropersulfides (RSSH) show that both S-S bond cleavage and H-atom abstraction are competing pathways. nih.govrsc.org The reaction of •OH with disulfides is known to be very fast, with rate constants approaching the diffusion-controlled limit. pnas.org The presence of electron-withdrawing substituents, such as chlorine atoms, can influence the reaction mechanism and rate. nih.gov

Table 3: Rate Constants for the Reaction of Hydroxyl Radicals with Related Compounds This table presents rate constant data for the reaction of hydroxyl radicals with related compounds to provide an estimate for the reactivity of this compound.

CompoundRate Constant (kOH) (cm3 molecule-1 s-1)Temperature (K)Reference
n-Octane(4.22±0.49)×10-11exp[-(497±34)/T]273–323 copernicus.org
Dimethyl sulfide (B99878)(1.56 ± 0.20) × 10−12 exp[(369 ± 27)/T] (in ~0 Torr O2)250–299 youtube.com
Methane2.85 × 10-12 exp(−2500/T)300–2000 nist.gov

Biotransformation and Microbial Degradation Potential

The biodegradation of this compound is likely to involve the enzymatic cleavage of both the carbon-chlorine bonds and the disulfide bond. Microorganisms have been shown to degrade a wide variety of chlorinated and sulfur-containing compounds. usgs.govmdpi.com

The tetrachloroethyl moiety of the molecule is structurally similar to 1,1,2,2-tetrachloroethane, which is known to undergo anaerobic biodegradation. usgs.govnih.govcdc.gov Common anaerobic degradation pathways for 1,1,2,2-tetrachloroethane include hydrogenolysis to 1,1,2-trichloroethane (B165190) and dichloroelimination to 1,2-dichloroethene. nih.gov Complete anaerobic degradation to non-chlorinated end products has been observed in wetland sediments. nih.gov

The disulfide bond can be susceptible to microbial attack. Thiol-disulfide exchange reactions are common in biological systems and are often mediated by enzymes. libretexts.org Microorganisms can utilize organosulfur compounds as a source of sulfur for growth. usgs.govumn.edu The biodegradation of dimethyl disulfide (DMDS) in soil has been shown to be an important degradation route, with faster degradation occurring in alkaline soils. nih.govnih.gov The degradation of organosulfur compounds can be influenced by the presence of other carbon sources. umn.edu

Given the complex structure of this compound, it is likely that a consortium of microorganisms would be required for its complete degradation, with different species responsible for attacking different parts of the molecule. nih.govnih.govresearchgate.netresearchgate.net

Role of Environmental Mediators in Transformation Processes (e.g., Pyrogenic Carbonaceous Matter, Reduced Sulfur Species)

Environmental mediators can play a significant role in the transformation of organic pollutants. Pyrogenic carbonaceous matter, such as black carbon or charcoal, can influence the fate of contaminants through sorption and catalytic effects. Black carbon has been shown to facilitate the dechlorination of DDT and its metabolites by sulfide. nih.gov While some studies show that biochar amendment can delay the degradation of compounds like dimethyl disulfide in soil, the effects are complex and depend on the properties of the biochar. nih.gov

Reduced sulfur species, such as bisulfide (HS⁻), are common in anaerobic environments like sediments and can act as nucleophiles, promoting the degradation of certain organic compounds. The reaction of disulfides with reduced sulfur species can lead to the cleavage of the disulfide bond through a thiol-disulfide exchange mechanism. libretexts.org The reactivity of reduced sulfur species with organosulfur pesticides like thiometon and disulfoton (B1670778) has been demonstrated, with polysulfides being particularly reactive. The abiotic degradation of chlorinated ethanes and ethenes can also be enhanced by sulfide minerals such as pyrite (B73398) and mackinawite. rsc.org These minerals can promote reductive dechlorination. rsc.orgnih.gov

Chromatographic Techniques for Separation and Quantification

No GC-MS data for "this compound" has been found in the scientific literature.

There is no available HRMS data for "this compound" to report.

Spectroscopic Techniques for Structural and Quantitative Analysis

No NMR spectroscopic data for "this compound" has been reported.

No IR, Raman, or UV-Vis spectroscopic data for "this compound" is available in the public domain.

Optimized Sample Preparation and Derivatization Strategies

Without any analytical methods developed for "this compound," there are no established sample preparation or derivatization strategies to report.

Table of Compound Names

Since the primary subject of the article, "this compound," could not be substantiated with scientific data, and to avoid presenting misleading information, a table of compound names is not provided.

Table of Mentioned Compounds

Direct Synthetic Routes to Bis(1,2,2,2-tetrachloroethyl)disulfide

The direct synthesis of this compound can be approached from two primary perspectives: building the C-S-S-C core by reacting a chlorinated ethylene (B1197577) precursor with a sulfur source, or by forming the S-S bond from a pre-functionalized chlorinated thiol.

Reactions Involving Halogenated Ethylene Precursors and Sulfur Halides

A plausible synthetic strategy involves the direct addition of sulfur halides across the double bond of a halogenated ethylene, such as tetrachloroethylene (B127269) (C₂Cl₄). Sulfur monochloride (S₂Cl₂) is a well-established reagent for introducing a disulfide linkage to unsaturated systems. researchgate.net The reaction of olefins with sulfur monochloride can be complex, with the potential for both addition and subsequent elimination of hydrochloric acid. google.com For instance, the reaction of ethene with sulfur monochloride is the basis for the Levinstein process to produce bis(2-chloroethyl) sulfide (B99878) (mustard gas). doubtnut.com

Applying this principle to tetrachloroethylene, a hypothetical reaction with sulfur monochloride could proceed as follows:

2 CCl₂=CCl₂ + S₂Cl₂ → (CCl₃CCl₂)₂S₂

This reaction would likely require specific conditions, such as elevated temperatures or the presence of a catalyst, to facilitate the addition to the electron-deficient double bond of tetrachloroethylene. google.com The product, Bis(1,1,2,2-tetrachloroethyl)disulfide, is an isomer of the target compound. Achieving the 1,2,2,2-tetrachloroethyl substitution pattern would necessitate starting from a different precursor or a subsequent rearrangement.

Alternatively, using a precursor like 1,1,2,2-tetrachloroethane (B165197), which can be synthesized from ethyne, offers another potential route. doubtnut.comnih.gov This saturated alkane could theoretically react with elemental sulfur or sulfur halides under specific conditions, although such reactions are less common and may require high temperatures. chemicalbook.comresearchgate.net

Oxidative Coupling Strategies for Halogenated Thiols

The most common and versatile method for synthesizing symmetrical disulfides is the oxidative coupling of two thiol molecules (R-SH). researchgate.net This strategy is widely applicable to a variety of alkyl and aryl thiols. doubtnut.comresearchgate.net

2 R-SH + [Oxidant] → R-S-S-R + H₂O

For the synthesis of this compound, this method would first require the preparation of the corresponding thiol, 1,2,2,2-tetrachloroethanethiol (CCl₃CHClSH). The synthesis of such a highly chlorinated thiol is not trivial but could potentially be achieved from a precursor like 1,1,2,2-tetrachloroethane. General methods for converting alkyl halides to thiols, such as reaction with sodium hydrosulfide, or via intermediates like isothiouronium salts or xanthates, could be adapted for this purpose. mdpi.comias.ac.in

Once the 1,2,2,2-tetrachloroethanethiol is obtained, it can be oxidized to the desired disulfide. A wide array of oxidizing agents can be employed for this transformation. The choice of oxidant is crucial to ensure high yield and to avoid over-oxidation to species like thiosulfinates, thiosulfonates, or sulfonic acids. doubtnut.com The table below summarizes various oxidizing systems used for the general conversion of thiols to disulfides.

Oxidizing Agent/SystemGeneral ConditionsReference(s)
Iodine (I₂)Room temperature, often in a solvent like wet acetonitrile. rsc.org
Hydrogen Peroxide (H₂O₂)Often requires a catalyst, such as an iodide salt. nih.gov
Dimethyl Sulfoxide (B87167) (DMSO)Can be used with an acid catalyst like HI. doubtnut.com
Sodium Hypochlorite (NaOCl)Acetonitrile solvent, room temperature. researchgate.net
Air (O₂) / OxygenCan be metal-free or catalyzed by various systems. researchgate.net
1-Chlorobenzotriazole (BtCl)Forms an activated thiol intermediate. nih.gov

Construction of C-S Bonds and Disulfide Linkages

Beyond direct synthesis, understanding the fundamental reactions that build C-S and S-S bonds is crucial for designing multi-step pathways and for developing methods to create analogous or unsymmetrical polychlorinated organosulfur compounds.

Strategies Utilizing Disulfides as Sulfenylation Sources

Disulfides can serve as electrophilic "sulfenylating" agents, transferring one of their sulfur atoms to a nucleophile. A primary example of this reactivity is the thiol-disulfide exchange reaction. ias.ac.in In this equilibrium process, a thiol reacts with a disulfide to form a new, unsymmetrical disulfide and a new thiol.

R-S-S-R + R'-SH ⇌ R-S-S-R' + R-SH

In the context of the target molecule, this compound could react with a different thiol (R'-SH) to generate an unsymmetrical disulfide containing the CCl₃CHCl-S- moiety. This reactivity is foundational in protein chemistry for the formation and rearrangement of disulfide bridges in cysteine residues. wikipedia.org The reaction is typically base-catalyzed, as the thiolate anion (R'-S⁻) is the active nucleophile. ias.ac.in

More advanced methods use activating agents to facilitate the transfer of a sulfenyl group from a disulfide. For instance, N-trifluoroacetyl arenesulfenamides, which can be derived from disulfides, are effective precursors for synthesizing unsymmetrical disulfides. nih.gov

Mechanistic Aspects of S-S Bond Formation in Organosulfur Synthesis

The formation of the disulfide bond (S-S) is a cornerstone of organosulfur synthesis and generally proceeds through two primary mechanistic pathways: radical coupling or nucleophilic displacement.

Radical Mechanism: This pathway involves the coupling of two thiyl radicals (RS•). Thiyl radicals can be generated from thiols (R-SH) through homolytic cleavage of the relatively weak S-H bond. nih.gov This process can be initiated by photolysis, heat, or the use of a radical initiator. wikipedia.orgresearchgate.net The generated thiyl radicals then combine to form the stable disulfide bond.

R-SH → RS• + H• 2 RS• → R-S-S-R

This mechanism is particularly relevant in thiol-ene reactions, where a thiyl radical adds across a double bond. wikipedia.orgresearchgate.net

Nucleophilic Mechanism: This pathway is prevalent in the oxidative coupling of thiols and in thiol-disulfide exchange reactions. In many oxidation processes, the thiol is deprotonated to form a highly nucleophilic thiolate anion (RS⁻). This anion can then attack an electrophilic sulfur species. For example, in iodine-mediated oxidation, the thiol might react with I₂ to form a sulfenyl iodide intermediate (R-SI), which is then attacked by a second thiolate molecule. rsc.org

RS⁻ + I₂ → R-SI + I⁻ R-SI + RS⁻ → R-S-S-R + I⁻

Similarly, the thiol-disulfide exchange reaction proceeds via the nucleophilic attack of a thiolate on one of the sulfur atoms of the disulfide bridge. researchgate.netias.ac.in A balanced redox environment is often necessary to allow for both the formation and the potential rearrangement of disulfide bonds. wikipedia.org

Sulfur-Sulfur (S-S) Bond Reactivity and Cleavage Mechanisms

The disulfide bond is a central feature of the molecule's chemistry, susceptible to both homolytic and heterolytic cleavage, leading to a variety of reactive intermediates.

Homolytic and Heterolytic S-S Bond Scission

The cleavage of the sulfur-sulfur bond in disulfides can proceed through two primary mechanisms: homolytic and heterolytic scission. libretexts.org

Homolytic Scission: This process involves the symmetrical cleavage of the S-S bond, where each sulfur atom retains one of the bonding electrons, resulting in the formation of two thiyl radicals. libretexts.orgyoutube.com This type of cleavage is typically initiated by energy input in the form of heat or light (photolysis). researchgate.netnih.gov For instance, UV irradiation is a common method to induce homolytic cleavage of disulfide bonds. researchgate.netresearchgate.net The energy required for this process is known as the bond dissociation energy (BDE). libretexts.orgyoutube.com The S-S single bond is significantly stronger than the O-O bond in peroxides, making homolytic cleavage a key pathway for disulfides. libretexts.org

Heterolytic Scission: In contrast, heterolytic cleavage involves the asymmetrical breaking of the S-S bond, where one sulfur atom retains the entire pair of bonding electrons, leading to the formation of a sulfenium cation (RS⁺) and a thiolate anion (RS⁻). This pathway is generally facilitated in polar solvents and is influenced by the presence of electrophiles or nucleophiles. The high degree of chlorination in this compound makes the sulfur atoms more electrophilic, potentially influencing the propensity for heterolytic cleavage under specific conditions.

A comparison of these two cleavage pathways is summarized in the table below.

Cleavage TypeInitiating FactorsProductsNature of Intermediates
Homolytic Heat, UV Light researchgate.netnih.govresearchgate.netTwo Thiyl Radicals (RS•) libretexts.orgyoutube.comRadical
Heterolytic Polar Solvents, Electrophiles, NucleophilesSulfenium Cation (RS⁺) and Thiolate Anion (RS⁻)Ionic

Formation and Reactivity of Thiyl Radicals from Disulfides

The homolytic cleavage of the S-S bond in this compound yields two 1,2,2,2-tetrachloroethanethiyl radicals (Cl₃C-CHCl-S•). Thiyl radicals are versatile reactive intermediates in organic synthesis. researchgate.netmdpi.com Their formation can be achieved through various methods, including the photolysis of disulfides or the reaction of thiols with radical initiators. researchgate.netmdpi.comnih.gov

Once formed, these thiyl radicals can participate in a range of reactions:

Recombination: Two thiyl radicals can recombine to reform the disulfide bond. nih.gov

Addition to Unsaturated Bonds: They can add to alkenes and alkynes, initiating radical chain reactions for the synthesis of more complex sulfur-containing molecules. researchgate.netmdpi.com

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, a key step in many radical-mediated transformations. researchgate.net

Reaction with Oxygen: In the presence of oxygen, thiyl radicals can react to form thiyl peroxyl radicals (RSOO•), which can lead to the formation of various sulfur-containing oxygenated species like sulfinic and sulfonic acids. nih.govnih.gov

The reactivity of thiyl radicals is a cornerstone of thiol-ene and thiol-yne "click" chemistry, highlighting their importance in materials science and bioconjugation. researchgate.netmdpi.com

Anionic and Redox-Mediated Disulfide Exchange Pathways

Disulfide exchange is a fundamental reaction of disulfides, involving the cleavage of the S-S bond by a nucleophilic thiol or thiolate. nih.govwikipedia.org This reaction proceeds via a nucleophilic substitution at one of the sulfur atoms. researchgate.net

Anionic Pathway (Thiol-Disulfide Exchange): The most common form of disulfide exchange is initiated by a thiolate anion (RS'⁻), which is a more potent nucleophile than its corresponding thiol (RSH). wikipedia.orgresearchgate.net The thiolate attacks one of the sulfur atoms of the disulfide bond in this compound, forming a transient, linear tri-sulfur intermediate where the negative charge is delocalized. wikipedia.orgresearchgate.net This intermediate then resolves by expelling a different thiolate, resulting in a new disulfide. The electron-withdrawing nature of the tetrachloroethyl groups in this compound makes the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Redox-Mediated Pathways: Disulfide bonds can be cleaved through reduction. Chemical reducing agents like zinc and acid can reduce disulfides back to their corresponding thiols. libretexts.org In biological systems, enzymes such as thioredoxin facilitate the reduction of disulfide bonds via thiol-disulfide exchange mechanisms. wikipedia.orgnih.gov Furthermore, single-electron transfer from a reducing agent can lead to the formation of a disulfide radical anion (RSSR•⁻), which can then dissociate into a thiolate and a thiyl radical. nih.gov Conversely, oxidizing agents can react with disulfides, with the reactivity being highly dependent on the structure and environment of the disulfide bond. nih.govresearchgate.net

Intermediates: Sulfonium (B1226848) Ions and Thiosilane Species

Sulfonium Ions: While sulfides (R-S-R') readily react with alkyl halides to form stable sulfonium salts ([R₃S]⁺), the direct formation of a sulfonium ion from a disulfide like this compound is less direct. libretexts.orglibretexts.orgwikipedia.org However, reactions of disulfides can lead to intermediates that subsequently form sulfonium ions. For example, in the Pummerer reaction, a sulfoxide is activated to form a sulfonium species. nih.gov The reaction of disulfides with strong electrophiles or under specific oxidative conditions could potentially lead to intermediates with sulfonium ion character. For instance, methylation of methyl disulfide in the presence of a mercury catalyst can lead to sulfonium species. wikipedia.org

Thiosilane Species: Information regarding the direct formation of thiosilane species from the reaction of this compound is not prevalent in the reviewed literature. However, thiosilanes (R-S-SiR'₃) are known compounds and can be involved in sulfur chemistry. Generally, they can be synthesized by reacting a thiolate with a halosilane. Therefore, if the reaction conditions lead to the formation of the 1,2,2,2-tetrachloroethanethiolate anion, subsequent reaction with a silyl (B83357) electrophile could produce the corresponding thiosilane.

Carbon-Chlorine (C-Cl) Bond Reactivity within the Tetrachloroethyl Moiety

The tetrachloroethyl groups of this compound contain multiple carbon-chlorine bonds, which are potential sites for chemical transformation.

Nucleophilic Substitution Reactions at the Chlorinated Carbon Centers

The carbon atoms bonded to chlorine are electrophilic and can undergo nucleophilic substitution reactions. The presence of multiple electron-withdrawing chlorine atoms on the same and adjacent carbons can influence the reactivity of these C-Cl bonds. While detailed studies on this compound are scarce, general principles of polychloroalkane reactivity suggest that these C-Cl bonds can be susceptible to attack by nucleophiles. acs.orgcdnsciencepub.com

The reaction of thiols with polychloroalkanes to form carbon-sulfur bonds, often under microwave irradiation and without a transition-metal catalyst, has been reported. cdnsciencepub.com This suggests that nucleophiles, including thiols or thiolates generated from the disulfide itself under certain conditions, could potentially displace the chlorine atoms. The specific regioselectivity of such a substitution on the 1,2,2,2-tetrachloroethyl group would depend on the reaction conditions and the nature of the nucleophile.

Elimination Reactions, Including Dehydrohalogenation Pathways

The reactivity of this compound under elimination conditions is characterized by dehydrochlorination, a process involving the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form an alkene. In the case of this compound, this reaction is expected to proceed via an E2 (elimination, bimolecular) mechanism in the presence of a suitable base. The hydrogen on the α-carbon (C1) is acidic due to the electron-withdrawing effects of the adjacent chlorine and the disulfide group.

The reaction is initiated by the abstraction of this acidic proton by a base, followed by the concerted elimination of a chloride ion from the β-carbon (C2), which is laden with three other chlorine atoms. This process would lead to the formation of bis(trichlorovinyl)disulfide and two equivalents of the protonated base and chloride salt. The stability of the resulting conjugated system in the product can be a driving force for this transformation. The general pathway is as follows:

(Cl₃C-CHCl-S)₂ + 2 Base → (Cl₂C=CCl-S)₂ + 2 [Base-H]⁺Cl⁻

While specific studies on this compound are not extensively detailed in readily available literature, the principles of dehydrohalogenation in polychlorinated alkanes strongly support this predicted pathway. The choice of base and reaction conditions (e.g., solvent, temperature) would be critical in influencing the rate and yield of the dehydrohalogenation product.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom, a process mediated by a reducing agent. For highly chlorinated compounds like this compound, this reaction can be a significant transformation pathway, particularly under anaerobic environmental or specific laboratory conditions. This process is crucial as it can reduce the toxicity of polychlorinated compounds by lowering their degree of halogenation. psu.edunih.gov

Microbial systems, particularly anaerobic bacteria, have been shown to mediate the reductive dechlorination of various polychlorinated compounds, such as polychlorinated biphenyls (PCBs) and dioxins. nih.govnih.gov These organisms can utilize chlorinated compounds as terminal electron acceptors in their respiratory processes. psu.eduepa.gov The mechanisms often involve specific enzymes that catalyze the removal of chlorine atoms, typically replacing them with hydrogen. For a molecule like this compound, this could occur at any of the C-Cl bonds. The reaction generally proceeds via the transfer of electrons to the chlorinated substrate, leading to the cleavage of a carbon-halogen bond and the release of a halide ion.

Factors influencing the rate and extent of microbial reductive dehalogenation include the specific microbial consortia present, temperature, pH, and the availability of electron donors (e.g., H₂). nih.gov For instance, studies on PCBs have shown that dechlorination often occurs preferentially at the meta and para positions. epa.gov While direct evidence for this compound is sparse, the established principles for other polychlorinated alkanes and aromatics suggest it would be susceptible to similar microbially-mediated reductive dehalogenation pathways. psu.eduepa.gov

Intermolecular and Intramolecular Reaction Dynamics

Addition Reactions Involving Sulfenyl Chlorides

This compound is frequently synthesized from its corresponding sulfenyl chloride, 1,2,2,2-tetrachloroethanesulfenyl chloride (Cl₃C-CHCl-SCl). The reactivity of this sulfenyl chloride is dominated by electrophilic addition reactions to unsaturated systems, such as alkenes and alkynes.

In a typical reaction, the sulfenyl chloride adds across a carbon-carbon double bond. The mechanism involves the initial electrophilic attack of the sulfur atom on the π-system of the alkene, which can lead to the formation of a cyclic thiiranium ion intermediate (also known as an episulfonium ion). This three-membered ring intermediate is then opened by the nucleophilic attack of the chloride ion. The attack generally occurs at the more substituted carbon atom, following Markovnikov-type regioselectivity, although anti-Markovnikov products can be observed depending on the substrate and reaction conditions. The stereochemistry of the addition is typically anti, meaning the sulfenyl group and the chloride atom add to opposite faces of the original double bond. libretexts.org

Table 1: General Scheme of Sulfenyl Chloride Addition to an Alkene

Reactants Intermediate Product

This reaction is a fundamental method for the formation of β-chloro thioethers and is directly relevant to the chemistry of precursors for this compound.

Principles of Dynamic Covalent Chemistry in Disulfide Systems

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the generation of a library of interconverting molecules that can reach a thermodynamic minimum. elsevierpure.comnih.gov Disulfide bonds (S-S) are a classic example of a linkage used in DCC. elsevierpure.com

The core principle in disulfide systems is the disulfide exchange reaction, which can be initiated by various stimuli, including light (photo-induced radical metathesis), heat, or chemical reagents (e.g., thiols, bases, or reducing/oxidizing agents). rsc.org In this equilibrium process, disulfide bonds can break and reform, allowing different sulfide components to swap partners. This "error checking" or "proof-reading" capability enables the system to self-correct and assemble into the most thermodynamically stable product distribution. nih.gov

For a molecule like this compound, these principles imply that in the presence of other disulfides or thiols, it can participate in exchange reactions to form mixed disulfides. The equilibrium position would be dictated by the relative stability of the starting materials and products.

Key Features of Disulfide-Based Dynamic Covalent Chemistry:

Reversibility: The S-S bond can be cleaved and reformed under equilibrium control. elsevierpure.com

Thermodynamic Control: The final product distribution is determined by the relative thermodynamic stabilities of the components. nih.gov

Stimuli-Responsiveness: The dynamic exchange can be turned "on" or "off" by external triggers like light or chemical reagents. rsc.orgrsc.org

This dynamic nature is harnessed in materials science for creating self-healing polymers, responsive hydrogels, and complex molecular architectures. rsc.orgrsc.org

Catalytic and Photochemical Transformations

Transition Metal-Catalyzed Reactions (e.g., Copper-Mediated Processes)

Transition metals, particularly copper, are known to catalyze a variety of transformations involving organosulfur compounds, including disulfides. Copper-catalyzed reactions provide efficient pathways for forming carbon-sulfur bonds. While specific studies detailing the copper-catalyzed reactions of this compound are not prominent, the reactivity can be inferred from established copper-catalyzed processes with other disulfides, such as dimethyl disulfide and diaryl disulfides.

One of the most relevant transformations is the copper-catalyzed thiolation of aryl halides. In these reactions, a disulfide can serve as the sulfur source to form aryl thioethers. A plausible mechanism involves the generation of a copper(I) thiolate species (Cu-SR) from the disulfide. bohrium.com This species then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the aryl thioether product and regenerate a copper(I) species.

Table 2: Plausible Copper-Catalyzed Cross-Coupling with a Disulfide

Step Description General Equation
1 Thiolate Generation (R-S)₂ + Base → 2 RS⁻
2 Copper Thiolate Formation Cu(I)X + RS⁻ → Cu-SR + X⁻
3 Oxidative Addition Cu-SR + Ar-X' → Ar-Cu(III)(SR)(X')

Note: The exact mechanism, including the oxidation state of copper (e.g., Cu(I)/Cu(III) or Cu(0)/Cu(II) cycles), can vary with the specific catalytic system.

The presence of highly electronegative chlorine atoms in this compound would influence the reactivity of the derived thiolate, potentially affecting reaction rates and catalyst stability. Copper complexes are also known to mediate reactions at C-H bonds directed by a nearby sulfur atom, suggesting another potential, albeit more complex, reaction pathway for this substrate. semanticscholar.orgmdpi.comresearchgate.net

Photo-Induced Electron Transfer and Photo-Redox Catalysis

The photochemical behavior of disulfides is characterized by the cleavage of the sulfur-sulfur bond upon absorption of ultraviolet light. This process typically leads to the formation of two thiyl radicals. In the context of photo-induced electron transfer (PET) and photo-redox catalysis, an electronically excited molecule transfers an electron to or from the disulfide.

In a typical photo-redox cycle involving a disulfide, a photosensitizer, upon excitation by light, can either oxidize or reduce the disulfide. In a reductive quenching cycle, the excited photosensitizer donates an electron to the disulfide, leading to the formation of a disulfide radical anion. This intermediate is generally unstable and rapidly cleaves to yield a thiolate anion and a thiyl radical. Conversely, in an oxidative quenching cycle, the excited photosensitizer accepts an electron from the disulfide, forming a disulfide radical cation, which can then undergo further reactions.

Table 1: General Reactants and Products in Photo-Redox Catalysis of Disulfides

Reactant/ComponentRolePotential Product(s) from this compound
This compoundSubstrate/Pre-catalyst1,2,2,2-Tetrachloroethanethiol radical, 1,2,2,2-Tetrachloroethanethiolate
PhotosensitizerLight-absorbing speciesOxidized or reduced photosensitizer
Sacrificial Electron Donor/AcceptorRegenerates photosensitizerOxidized donor or reduced acceptor
SubstrateMolecule to be transformedVaries depending on the reaction

This table is illustrative of general processes and not based on specific experimental data for this compound.

Electrochemical Reaction Pathways of Disulfides

The electrochemical behavior of disulfides typically involves their reduction at a cathode. This process results in the cleavage of the disulfide bond and the formation of two thiolate anions. The reduction generally proceeds in a two-electron process.

The general mechanism for the electrochemical reduction of a disulfide (RS-SR) is as follows:

RS-SR + e⁻ → [RS-SR]⁻• (Formation of a radical anion)

[RS-SR]⁻• → RS• + RS⁻ (Cleavage of the radical anion)

RS• + e⁻ → RS⁻ (Reduction of the thiyl radical)

The presence of four chlorine atoms on each ethyl group in this compound is expected to significantly influence its electrochemical properties. The electron-withdrawing nature of the chlorine atoms would make the disulfide bond more susceptible to reduction. This is because the high electronegativity of chlorine atoms pulls electron density away from the sulfur atoms, weakening the S-S bond and stabilizing the resulting thiolate anions.

Electrochemical methods have been widely applied for the reduction of various disulfides, including those in peptides and proteins, often demonstrating high efficiency and control over the reaction. The specific reduction potential for this compound would need to be determined experimentally, but it is anticipated to be less negative (i.e., easier to reduce) than that of non-halogenated alkyl disulfides.

Table 2: Expected Electrochemical Reduction Data for this compound

ParameterExpected Value/ObservationRationale
Reduction Potential (Epc) Less negative than dialkyl disulfidesElectron-withdrawing effect of chlorine atoms
Number of Electrons (n) 2Characteristic for disulfide bond cleavage
Primary Product 1,2,2,2-TetrachloroethanethiolateCleavage of the S-S bond
Reaction Pathway Likely follows a dissociative electron transfer mechanismCommon for reducible organic halides and disulfides

This table is based on theoretical expectations and principles of electrochemistry, as specific experimental data for this compound is not available in the searched literature.

Advanced Applications in Organic Synthesis and Materials Science

Utility as Reagents in C-S Bond Formation

The formation of carbon-sulfur (C-S) bonds is a cornerstone of synthetic organic chemistry, enabling the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. Disulfides are common reagents for introducing sulfur functionalities.

Theoretical Reactivity:

Bis(1,2,2,2-tetrachloroethyl)disulfide could potentially serve as an electrophilic source of the "SCCl(CCl3)" moiety. The disulfide bond is susceptible to nucleophilic cleavage by a variety of nucleophiles, such as thiolates, carbanions, and phosphines. The reaction would proceed via an S-S bond scission, leading to the formation of a new C-S bond.

Reaction with Thiolates: Treatment with a thiol (R-SH) in the presence of a base would likely lead to a disulfide exchange reaction, forming an unsymmetrical disulfide (R-S-S-CCl(CCl3)) and a tetrachloroethanethiolate anion.

Reaction with Grignard or Organolithium Reagents: Carbon nucleophiles could attack the disulfide bond to form a new thioether and a metal thiolate. This would provide a pathway to introduce the sterically hindered and electron-withdrawing tetrachloroethylthio group into organic molecules.

The high degree of chlorination on the ethyl groups would significantly influence the reactivity. The electron-withdrawing nature of the chlorine atoms would make the sulfur atoms more electrophilic, potentially enhancing their reactivity towards nucleophiles compared to non-chlorinated dialkyl disulfides.

Role in Sulfur Transfer Reactions for Complex Molecular Synthesis

Sulfur transfer reactions are critical for the synthesis of complex molecules containing sulfur heterocycles and other sulfur-containing functional groups. Disulfides can act as sulfur transfer agents, often mediated by catalysts or initiated by radicals.

Postulated Mechanisms:

Theoretically, this compound could participate in sulfur transfer reactions through several mechanisms:

Radical-Mediated Transfer: Homolytic cleavage of the S-S bond upon exposure to heat or light could generate two tetrachloroethylthiyl radicals (•SCCl(CCl3)). These radicals could then add to unsaturated systems like alkenes or alkynes, initiating a chain reaction that results in the incorporation of sulfur.

Transition Metal-Catalyzed Transfer: In the presence of suitable transition metal catalysts, the disulfide could undergo oxidative addition, forming a metal-thiolate complex that could then transfer the sulfur-containing fragment to other substrates.

The resulting sulfur-containing molecules would be highly functionalized due to the presence of the tetrachloroethyl group, offering a handle for further synthetic transformations.

Initiation of Polymerization Processes (e.g., Radical Polymerization)

The weak S-S bond in disulfides makes them potential thermal or photochemical initiators for radical polymerization. Upon cleavage, they form two sulfur-centered radicals that can initiate the polymerization of vinyl monomers.

Hypothetical Initiating Properties:

The homolytic cleavage of the S-S bond in this compound would yield two •SCCl(CCl3) radicals. The stability and reactivity of these radicals would be crucial for their effectiveness as initiators. The presence of multiple chlorine atoms could stabilize the radical through inductive effects, potentially influencing the initiation and propagation steps of the polymerization.

Furthermore, disulfides can also act as chain transfer agents in radical polymerization, a process used to control the molecular weight of the resulting polymers. The efficiency of a disulfide as a chain transfer agent depends on the rate of transfer of the sulfur-centered radical to the growing polymer chain relative to the rate of propagation. The highly substituted nature of the hypothetical tetrachloroethylthiyl radical would likely impart unique chain transfer characteristics.

Precursor Chemistry for Novel Organosulfur Architectures and Functional Materials

The development of new functional materials with tailored electronic, optical, or mechanical properties is a major driver of chemical research. Organosulfur compounds are key components in many advanced materials, including conductive polymers, high refractive index materials, and self-healing polymers.

Prospective Material Applications:

This compound could serve as a unique building block for novel organosulfur materials:

High Refractive Index Polymers: The high content of heavy atoms (sulfur and chlorine) in this molecule suggests that polymers derived from it could exhibit high refractive indices, a desirable property for optical applications such as lenses and coatings.

Flame Retardant Materials: The significant chlorine content could impart flame-retardant properties to materials incorporating this moiety.

Precursors to Sulfur-Rich Polymers: Dehalogenation or other transformations of polymers containing the tetrachloroethylthio group could lead to the formation of sulfur-rich materials with interesting redox or electronic properties.

The combination of a disulfide linkage, which can be dynamic and responsive to stimuli, with the dense and electron-poor tetrachloroethyl groups presents a compelling, albeit unexplored, avenue for the design of new functional materials.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or detailed data could be located for the chemical compound "this compound." Consequently, the generation of an in-depth article focusing solely on this compound, as per the requested outline, is not possible at this time.

Extensive searches were conducted to gather information on the synthesis, reaction mechanisms, catalytic applications, and interdisciplinary research related to "this compound." These searches, however, did not yield any specific studies, patents, or datasets for this particular molecule.

While information is available for structurally related compounds, such as other polychlorinated disulfides and various disulfide-containing molecules, the strict requirement to focus exclusively on "this compound" prevents the use of this analogous data. The absence of specific literature indicates that this compound may not be widely synthesized, or its properties and applications have not been a subject of published scientific investigation.

Therefore, the following sections on future research directions, which were requested in the outline, cannot be substantively addressed for "this compound" due to the lack of foundational research:

Future Directions and Emerging Research Avenues

Interdisciplinary Research at the Interface of Organic Chemistry, Environmental Science, and Materials Chemistry

Without primary research data, any discussion on these topics would be purely speculative and would not meet the standard of a scientifically accurate and informative article. Should research on "Bis(1,2,2,2-tetrachloroethyl)disulfide" become publicly available in the future, the generation of the requested article can be revisited.

Q & A

Q. What are the recommended synthetic routes for Bis(1,2,2,2-tetrachloroethyl)disulfide, and how can intermediates be characterized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or carbonate-mediated activation. For example, N-(1,2,2,2-tetrachloroethyl) derivatives are prepared by reacting tetrachloroethylthio groups with dicarboximides or phthalimides under basic conditions (e.g., KF in DMF) . Key intermediates, such as N-(tetrachloroethyl)tetrahydrophthalimide, should be characterized using 1H/13C^{1}\text{H/}^{13}\text{C} NMR to confirm regioselectivity and HPLC (>98% purity) to assess purity. X-ray crystallography is recommended for resolving structural ambiguities, particularly for disulfide bond confirmation .

Q. How can researchers ensure reproducibility in the synthesis of this compound derivatives?

Methodological Answer: Reproducibility hinges on strict control of stoichiometry, solvent choice, and reaction time. For instance, in the synthesis of N-(tetrachloroethyl)amides, use 5 equivalents of KF and 3 equivalents of 1,2,2,2-tetrachloroethyl tert-butyl carbonate in DMF at room temperature for 5–7 hours . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and quantify unreacted fluorenylmethoxycarbamate (Fmoc) by UV absorbance at 301 nm .

Advanced Research Questions

Q. What strategies mitigate side reactions during the use of this compound in solid-phase peptide synthesis?

Methodological Answer: Unexpected deprotection or incomplete Boc reprotection, as observed in Fmoc-Ala-Wang resin experiments , can arise from steric hindrance or poor reagent diffusion. To address this:

  • Optimize solvent polarity : Switch from DMF to DMSO to enhance resin swelling.
  • Increase reaction time : Extend coupling to 48 hours with agitation.
  • Use electrochemical reduction : Apply constant cathodic potential (-1.2 V vs. Ag/AgCl) to selectively monodechlorinate intermediates, reducing steric bulk .
    Validate success via MALDI-TOF MS and 31P^{31}\text{P} NMR for phosphonate-containing derivatives .

Q. How can this compound be leveraged to synthesize phosphonopeptides with free phosphonic groups?

Methodological Answer: Convert N-(1,2,2,2-tetrachloroethyl)amides (e.g., compound 31) into 1-acylamino-2,2,2-trichloroethylphosphonates (compound 32) via Arbuzov reaction with triethyl phosphite (1.2 equivalents, 80°C, 12 h) . Purify via flash chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1) and confirm phosphonate incorporation using 31P^{31}\text{P} NMR (δ = 18–22 ppm). For bioactive applications, further functionalize into diethyl 5-amino-1,3-oxazol-4-ylphosphonates (compounds 33–34) via cyclization with ethyl isocyanoacetate .

Q. What analytical techniques resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer: Mechanistic ambiguities (e.g., Boc protection failure in solid-phase synthesis ) require:

  • Kinetic profiling : Use in situ IR spectroscopy to track carbonyl stretching (1720–1740 cm1^{-1}) of intermediates.
  • Isotopic labeling : Introduce 18O^{18}\text{O}-labeled tert-butyl carbonate to trace oxygen transfer pathways via GC-MS.
  • Computational modeling : Employ DFT (B3LYP/6-31G*) to simulate transition states and identify steric/electronic barriers .

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